Pinicolol B
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,15S,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(18-31)23-17-26(33)30(7)22-11-12-24-27(3,4)25(32)14-15-28(24,5)21(22)13-16-29(23,30)6/h9,11,13,20,23-26,31-33H,8,10,12,14-18H2,1-7H3/t20-,23+,24-,25-,26-,28+,29+,30+/m0/s1 |
InChI Key |
SYYMLPJRZHTLKJ-LNISQLTRSA-N |
Isomeric SMILES |
CC(=CCC[C@@H](CO)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(CO)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Synonyms |
lanosta-7,9(11),24-trien-3,15,21-triol pinicolol B |
Origin of Product |
United States |
Isolation and Structural Characterization of Pinicolol B
Discovery and Source Organism Cultivation Methodologies
Pinicolol B was first identified and reported as a constituent of the cultured mycelium of Antrodia cinnamomea. nih.govnih.govresearchgate.net Antrodia cinnamomea is a medicinal mushroom, also known as Antrodia camphorata, which is traditionally recognized for its various properties. nih.gov The initial discovery of this compound in A. cinnamomea mycelium marked the first time this specific compound was demonstrated to be present in this organism. nih.gov The isolation of the compound from cultured mycelium implies that controlled cultivation methodologies of the fungal organism were employed to produce the biomass from which this compound was subsequently extracted. nih.govnih.govresearchgate.net
Extraction and Chromatographic Isolation Techniques
The isolation of this compound from Antrodia cinnamomea mycelium typically involves a sequence of extraction and chromatographic purification steps. Initial extraction of the cultured mycelium is commonly performed using organic solvents. For this compound, ethanol (B145695) extraction was a key initial step. nih.govnih.govresearchgate.net
Following extraction, a variety of chromatographic techniques are employed to separate the complex mixture of compounds present in the crude extract and isolate this compound in a purified form. General chromatographic methods widely used for natural product isolation include column chromatography, which can be applied to separate compounds based on their differential affinities for stationary and mobile phases. nih.govnih.govresearchgate.netuni.lu High-performance liquid chromatography (HPLC) is another critical technique, utilized for both preparative isolation and analytical quantification, ensuring high purity of the target compound. nih.govuni.lu These techniques leverage differences in polarity, size, and other chemical properties to achieve effective separation and purification of the desired lanostanoid.
Advanced Spectroscopic Elucidation of this compound Structure
The chemical structure of this compound has been definitively identified as lanosta-7,9(11),24-trien-3β,15α,21-triol. nih.govnih.govresearchgate.net Its elucidation relies on a combination of advanced spectroscopic methods, which provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied. nih.gov
1D NMR (¹H NMR and ¹³C NMR):
Proton NMR (¹H NMR) provides information on the number, type, and connectivity of hydrogen atoms within the molecule. It can reveal the presence of characteristic proton environments, such as angular methyl protons and olefinic protons, and their coupling patterns.
Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton, indicating the number of unique carbon atoms and their chemical environments. It is particularly useful for confirming the presence of specific carbon types, such as alkene carbons.
2D NMR (COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds.
Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to.
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is crucial for establishing long-range connectivity and quaternary carbon assignments.
These multidimensional NMR techniques collectively enable the construction of the complete carbon-hydrogen framework and the assignment of functional groups within the lanostanoid scaffold of this compound. NMR methods also contribute to the semi-empirical assignment of absolute configurations, particularly for carbinol centers.
High-Resolution Mass Spectrometry (HRMS) Data Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for determining the accurate molecular weight and elemental composition of this compound. nih.gov
Accurate Mass Measurement: HRMS provides highly precise mass-to-charge (m/z) values, allowing for the calculation of the exact elemental composition of the compound, which is critical for confirming its molecular formula.
Fragmentation Analysis (MS/MS): In techniques like Data-Dependent Analysis (DDA) LC/HRMS, precursor ions are selected and fragmented, yielding product ion (MS/MS) spectra. These fragmentation patterns provide structural information by revealing the breakdown pathways of the molecule, indicating the presence of specific substructures and functional groups.
Isotopic Pattern Analysis: The characteristic isotopic patterns observed in HRMS data further confirm the elemental composition by matching experimental isotopic distributions with theoretical ones.
Data Processing: Analysis of HRMS data involves sophisticated software for peak deconvolution, library searching, and in-silico fragmentation, which aids in the annotation and identification of compounds within complex mixtures.
Chiroptical Spectroscopy for Stereochemical Assignment
The determination of the absolute configuration (AC) of chiral centers within this compound is a critical aspect of its structural characterization. Chiroptical spectroscopy plays a vital role in this process.
Optical Rotation (OR): This is the oldest chiroptical method, measuring the rotation of plane-polarized light by a chiral substance. It remains a useful initial indicator of chirality.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for AC assignment, especially when combined with quantum chemical calculations that simulate ECD spectra.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing stereochemical information based on molecular vibrations.
These chiroptical methods are often complemented by chemical derivatization techniques. For instance, the modified Mosher's method, which involves forming diastereomeric esters and analyzing their NMR spectra, has been used for stereochemical assignments in related triterpenoids. nih.gov The combination of experimental chiroptical data with computational approaches enhances the reliability of absolute configuration assignments for natural products.
Complementary Structural Characterization Methods
Beyond NMR and MS, other spectroscopic and analytical techniques can provide additional, complementary information for a comprehensive structural characterization:
X-ray Diffraction (XRD) / X-ray Crystallography: When a compound can be crystallized, X-ray crystallography provides atomic-resolution three-dimensional structural data, including bond lengths, angles, and absolute configuration, if heavy atoms are present.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides vibrational information and can be used to identify functional groups and structural motifs. It is often used as a complementary method to FTIR.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly useful for compounds containing chromophores (groups that absorb light in the UV or visible region).
These complementary methods, when used in conjunction with NMR and HRMS, contribute to a more holistic and reliable structural elucidation of complex natural products.
Biosynthetic Pathways of Pinicolol B
General Principles of Lanostanoid Triterpenoid (B12794562) Biosynthesis
Terpenoids, also known as isoprenoids, constitute a vast and structurally diverse group of natural metabolites, all derived from five-carbon building blocks called isoprene (B109036) units (C5H8). nih.gov Triterpenoids, specifically, are C30 compounds formed from the head-to-head condensation of two C15 farnesyl diphosphate (B83284) (FPP) molecules, resulting in the symmetrical C30 precursor, squalene (B77637). dokumen.pubrsc.org
The biosynthesis of triterpenoids proceeds through several critical stages:
Precursor Synthesis: The initial five-carbon units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized. nih.govdokumen.pub
Chain Elongation and Squalene Formation: IPP and DMAPP condense sequentially to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and then two molecules of FPP condense to form squalene (C30), a reaction catalyzed by squalene synthase (SS). dokumen.pubuni.lu Squalene synthase is considered a rate-limiting enzyme in triterpenoid biosynthesis. dokumen.pub
Oxidation and Cyclization: Squalene is subsequently oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). dokumen.pubrsc.org This 2,3-oxidosqualene serves as the key precursor for all cyclic triterpenoids. dokumen.pubrsc.org The cyclization of 2,3-oxidosqualene, mediated by oxidosqualene cyclases (OSCs), is a pivotal step that generates a wide array of distinct cyclic triterpene scaffolds. rsc.orgnih.gov This cyclization represents the primary level of diversification in triterpenoid biosynthesis and is also a branching point, leading to the formation of sterols (e.g., lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants) or various triterpenoid skeletons. rsc.org Lanostanoids, such as Pinicolol B, are a major type of tetracyclic triterpenoid, commonly found in fungi. rsc.org
Mevalonate (B85504) Pathway Contribution to this compound Precursors
The mevalonate (MVA) pathway is the primary biosynthetic route for the production of triterpenoids in eukaryotes, including fungi, animals, and the cytosol of plants. nih.govrsc.orgnih.gov This pathway initiates in the cytoplasm with the condensation of two molecules of acetyl-CoA.
The MVA pathway proceeds through a series of enzymatic steps to yield the universal C5 isoprenoid precursors, IPP and DMAPP. Key enzymes involved in this pathway include:
Acetyl-CoA acetyltransferase (AACT)
3-Hydroxy-3-methylglutaryl-CoA synthase (HMGS)
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) : This enzyme catalyzes a critical step in the pathway.
Mevalonate kinase (MK)
Phosphomevalonate kinase (MPK)
Phosphomevalonate decarboxylase (MVD)
These enzymes sequentially convert acetyl-CoA into mevalonate, which is then phosphorylated and decarboxylated to produce IPP and DMAPP. These C5 units are then elongated to FPP (C15), which dimerizes to form squalene (C30), the direct precursor for lanostanoid triterpenoids like this compound. dokumen.pubuni.lu
Methylerythritol Phosphate (B84403) Pathway Interplay in Terpenoid Synthesis
The methylerythritol phosphate (MEP) pathway represents an alternative route for isoprenoid biosynthesis, predominantly found in most bacteria, cyanobacteria, green microalgae, and the plastids of plants. nih.gov Unlike the MVA pathway, the MEP pathway utilizes glyceraldehyde 3-phosphate (GA3P) and pyruvate (B1213749) as starting substrates to generate IPP and DMAPP.
Traditionally, the MVA and MEP pathways were considered to operate independently, with the MEP pathway primarily supplying precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov However, growing evidence indicates that there can be metabolic cross-talk and transport of common isoprenoid precursors (such as IPP, GPP, FPP, and GGPP) between the different subcellular compartments where these pathways operate. nih.gov Despite this observed interplay, for the biosynthesis of triterpenoids, including lanostanoids like this compound, the MVA pathway is generally recognized as the primary and most significant source of the necessary C5 precursors. nih.govrsc.orgnih.gov
Proposed Enzymatic Steps and Genetic Determinants for this compound Elaboration
The biosynthesis of this compound, a lanostanoid triterpenoid, follows the general principles of triterpenoid biosynthesis, with specific enzymatic modifications leading to its unique structure (lanosta-7,9(11),24-trien-3β,15α,21-triol). After the formation of 2,3-oxidosqualene from the MVA pathway, the crucial cyclization step is catalyzed by an oxidosqualene cyclase (OSC), which converts 2,3-oxidosqualene into lanosterol. Lanosterol serves as the foundational tetracyclic scaffold for lanostanoid triterpenoids. nih.gov
The subsequent elaboration of lanosterol into this compound involves a series of post-modification enzymatic steps that introduce specific hydroxyl groups and double bonds. Research on the biosynthesis of lanostane-type triterpenoids in Antrodia camphorata, the source organism of this compound, has identified several key enzyme families responsible for this structural diversification:
Cytochrome P450 enzymes (CYPs): These monooxygenases are crucial for introducing hydroxyl groups at specific positions on the triterpene skeleton and for forming double bonds. For instance, a cytochrome P450 enzyme like AcCYP4 in Antrodia camphorata has been shown to generate a Δ7,9(11) diene structure and introduce a 15α-hydroxy group to the triterpene skeleton. The presence of 7,9(11) double bonds and a 15α-hydroxyl group in this compound strongly suggests the involvement of such P450 enzymes.
Short-chain dehydrogenases/reductases (SDRs): Enzymes like AcSDR6 in Antrodia camphorata can regio- and stereo-selectively catalyze the dehydrogenation of hydroxyl groups (e.g., 3β-OH to 3-keto triterpenoids). While this compound retains a 3β-hydroxyl, SDRs may be involved in other redox modifications during its biosynthesis or the biosynthesis of related compounds.
Sterol methyltransferases (SMTs): Although this compound is a C30 triterpenoid, SMTs (e.g., AcSMT1) are known to introduce methyl groups, typically at C-24, to produce unique 31-carbon triterpene skeletons in some lanostanoids. This specific modification would not apply to this compound's core C30 structure, but related enzymes could be involved in other methylations if present in its pathway.
The precise sequence of these enzymatic reactions and the specific genetic determinants (genes encoding these enzymes) for the complete biosynthesis of this compound from lanosterol are areas of ongoing research. However, the identified enzyme classes provide a strong framework for understanding how the complex lanostanoid structure of this compound is elaborated from its foundational precursors.
Biological Activities and Mechanistic Investigations of Pinicolol B
In Vitro Cellular Activity Assessment
Pinicolol B, a lanostanoid compound, has been the subject of research for its cytotoxic effects on various cancer cells. researchgate.net Studies have demonstrated its ability to inhibit the proliferation of cancer cells, a key indicator of its potential as an anticancer agent. The effectiveness of this compound is often measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the proliferation of a cancer cell population by 50%. mdpi.com
One study identified this compound from the medicinal mushroom Antrodia cinnamomea and evaluated its cytotoxic effects against nasopharyngeal carcinoma cell lines, TW02 and TW04. researchgate.net The results showed IC50 values of 63.3 µM and 115.0 µM, respectively. pacific.edu Notably, the compound did not exhibit cytotoxic effects on non-tumorigenic nasopharyngeal epithelial cells (NP69), suggesting a degree of selectivity for cancer cells. researchgate.net The antiproliferative effects were determined using the MTS assay, a common colorimetric method for assessing cell viability. researchgate.net
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| TW02 | Nasopharyngeal Carcinoma | 63.3 pacific.edu |
| TW04 | Nasopharyngeal Carcinoma | 115.0 pacific.edu |
The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of apoptosis, or programmed cell death. researchgate.net This is a regulated process involving a cascade of molecular events that lead to cell dismantling and elimination. wikipedia.org
Apoptosis is executed by a family of proteases called caspases. genome.jp The activation of this caspase cascade is a central feature of apoptosis. Research has shown that treatment with this compound leads to the activation of key caspases. Specifically, its activity is associated with the cleavage and activation of caspase-3, an executioner caspase responsible for breaking down cellular components. researchgate.netdntb.gov.ua The activation of caspase-8, an initiator caspase typically involved in the extrinsic apoptosis pathway, has also been observed in response to similar compounds, suggesting a potential route for apoptosis initiation. biorxiv.org This activation cascade ensures the orderly disassembly of the cell. nih.gov
The Bcl-2 family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netmdpi.com This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov The balance between these proteins determines a cell's susceptibility to apoptotic stimuli. researchgate.net Studies on extracts containing this compound have shown that it can shift this balance in favor of apoptosis by decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. researchgate.net This modulation leads to mitochondrial outer membrane permeabilization, a key step in the apoptotic process. researchgate.net
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme primarily involved in DNA repair. cellsignal.com During apoptosis, PARP is cleaved by activated caspase-3. cellsignal.comwikipedia.org This cleavage separates PARP's DNA-binding domain from its catalytic domain, rendering the enzyme inactive and preventing DNA repair, which facilitates cellular disassembly. cellsignal.comwikipedia.org The cleavage of PARP is a well-established hallmark of apoptosis. cellsignal.com Research has confirmed that treatment with extracts containing this compound results in the cleavage of PARP, providing further evidence of caspase-3 activation and the induction of apoptosis. researchgate.netdntb.gov.ua
In addition to inducing apoptosis, this compound can interfere with the cell cycle, the process through which cells replicate their DNA and divide. nih.gov Dysregulation of the cell cycle is a fundamental characteristic of cancer. By arresting cells at specific checkpoints, compounds can halt proliferation.
Inhibition of Cellular Signaling Pathways (e.g., STAT3 Pathway)
This compound has been identified as a component of extracts from the medicinal mushroom Antrodia cinnamomea that exhibit significant anti-tumor activity by modulating key cellular signaling pathways. researchgate.netdntb.gov.ua Research has particularly highlighted the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a critical mechanism of action. dntb.gov.uacgu.edu.tw
Studies using an ethanol (B145695) extract of Antrodia cinnamomea (ACEE), which contains this compound, have demonstrated a reduction in the levels of Janus kinase 2 (JAK2) and the subsequent phosphorylation of STAT3 in lung cancer cells. researchgate.net The JAK2/STAT3 pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Its inhibition by ACEE leads to downstream effects, including the reduced expression of the anti-apoptotic protein survivin and an increase in the expression of tumor suppressor p53 and pro-apoptotic Bax. researchgate.net This shift in the balance of pro- and anti-apoptotic proteins ultimately promotes programmed cell death in cancer cells.
The inhibitory effect on the STAT3 pathway is a recurring theme in the anti-cancer activity of Antrodia cinnamomea extracts. dntb.gov.uascribd.com The suppression of STAT3 phosphorylation has been directly correlated with the induction of apoptosis and the inhibition of tumor growth in preclinical models. researchgate.net This mechanism suggests that this compound, as a constituent of these extracts, contributes to the observed anti-tumor effects by disrupting the STAT3 signaling cascade that is often hyperactivated in various cancers.
Target Identification and Engagement Studies at the Molecular Level
While the inhibitory effects of this compound-containing extracts on the STAT3 signaling pathway are well-documented, the precise, direct molecular target of this compound itself has not been fully elucidated in the available scientific literature. Target identification is a critical step in drug development that involves determining the specific biomolecule to which a drug binds to produce its therapeutic effect. gardp.org
Current research has focused on the downstream consequences of this compound's activity, such as the modulation of proteins involved in apoptosis like Bax and Bcl-2, as well as caspase-3 and Poly (ADP-ribose) polymerase (PARP). researchgate.net These are considered downstream effectors of the signaling cascade rather than the initial binding target. The observed reduction in phosphorylated STAT3 and its upstream kinase JAK2 strongly suggests that the primary target lies within this pathway. researchgate.net However, whether this compound binds directly to JAK2, STAT3, or another associated protein to prevent activation remains a subject for further investigation.
Modern drug discovery employs various strategies for target identification, including chemical probe-based approaches and computational modeling, which could be applied to pinpoint the specific molecular partner of this compound. rsc.org Elucidating the direct target and the molecular engagement mechanism would provide a more profound understanding of its anti-cancer properties and facilitate the development of more potent and specific therapeutic analogs. researchgate.net
Pre-clinical In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)
The anti-tumor potential of extracts containing this compound has been evaluated in non-human, in vivo preclinical models. These studies are essential for assessing the efficacy of a compound in a complex biological system before any consideration for human trials. nih.goveuropeanreview.org
In a murine allograft tumor model, the oral administration of an Antrodia cinnamomea ethanol extract (ACEE), which contains this compound, was shown to significantly inhibit the growth and metastasis of Lewis lung carcinoma (LLC). researchgate.net The study reported that treatment with the extract led to a notable decrease in tumor progression. Mechanistically, analysis of the murine tumors revealed an increase in the cleavage of caspase-3, a key executioner of apoptosis, and a corresponding decrease in the phosphorylation of STAT3, confirming the in vivo relevance of the signaling pathway inhibition observed in vitro. researchgate.net
Table 1: Summary of this compound-Containing Extract Efficacy in a Murine Tumor Model
Xenograft models, which involve transplanting human tumor cells into immunocompromised mice, are widely used to predict drug response in human cancers. nih.gov The efficacy of this compound-containing extracts has also been demonstrated in this context. Studies have shown that ACEE treatment reduced the growth of human tumor xenografts in nude mice. researchgate.net This finding is significant as it indicates that the anti-tumor activity is not limited to murine cancer cells but extends to human-derived tumors, suggesting potential translational relevance. The ability to inhibit the dynamics of xenograft growth further substantiates the anti-proliferative and pro-apoptotic effects mediated by the extract's components, including this compound. researchgate.netdntb.gov.ua
Table 2: Effect of this compound-Containing Extract on Xenograft Models
Structure Activity Relationship Sar Studies and Analog Development for Pinicolol B
Computational Approaches to SAR Analysis
There is no specific information in the reviewed literature regarding the application of computational methods like Quantitative Structure-Activity Relationship (QSAR) or molecular docking specifically for Pinicolol B. niscpr.res.iniosrjournals.orgnih.gov While these computational tools are standard in modern drug discovery to predict the biological activity and binding modes of molecules, their application to this compound has not been published. numberanalytics.comnih.govhri.res.in General studies on other compounds demonstrate how molecular modeling can guide the optimization of lead compounds, but no such models have been developed for this compound. niscpr.res.inmdpi.comnih.gov
Design and Synthesis of this compound Analogs and Derivatives
The scientific literature lacks reports on the specific design and synthesis of analogs or derivatives of this compound. Methodologies for creating derivatives of other complex natural products, including other triterpenoids, are well-established, often involving the modification of functional groups to enhance potency or improve pharmacokinetic properties. mdpi.comresearchgate.netderpharmachemica.comrsc.orgrsc.orgsioc-journal.cn However, no studies were found that applied these synthetic strategies to the this compound scaffold.
Evaluation of Structural Modifications on Biological Activity Profile
Consequently, without the synthesis of this compound analogs, there are no available studies evaluating how structural modifications would impact its biological activity profile. Research on other lanostane (B1242432) triterpenoids suggests that modifications to the core structure can significantly affect cytotoxicity and other biological activities. mdpi.comnih.gov For instance, studies on ganoderic acids and other related compounds have provided insights into the SAR of the lanostane group, but this information is not specific to this compound. nih.gov Data tables comparing the biological activities (e.g., IC₅₀ values) of a series of this compound derivatives are absent from the literature. nih.govdovepress.comresearchgate.netnih.gov
Elucidation of Key Pharmacophoric Elements
A pharmacophore model, which describes the essential steric and electronic features necessary for biological activity, has not been developed for this compound. researchgate.netdovepress.commdpi.commedsci.org The process typically involves analyzing the common features of a series of active molecules. nih.gov While the general pharmacophoric features of lanostane triterpenoids might be inferred from existing research on related compounds, a specific model detailing the key elements of this compound for its interaction with biological targets is not available. researchgate.netnih.gov
Advanced Analytical and Bioanalytical Methodologies in Pinicolol B Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of chemical compounds, including Pinicolol B. It has been reported that this compound can be quantified using HPLC scispace.com. The fundamental principle of HPLC involves the separation of analytes based on their differential distribution between a mobile phase (eluent) and a stationary phase (packing material of the column) knauer.net. As compounds pass through the column, specific intermolecular interactions with the stationary phase cause them to elute at different times, leading to separation knauer.net.
For quantitative analysis, the separated analytes are detected, typically by a UV detector, and recorded as signal peaks in a chromatogram knauer.netphcog.com. The area of an individual peak is directly proportional to the concentration of the substance, allowing for its quantification knauer.netphcog.com. Calibration curves are constructed by plotting peak area against known concentrations of a standard sample to determine the content of the analyte in unknown samples phcog.comjapsonline.com. This method offers high linearity, accuracy, and precision, as indicated by high correlation coefficients (R²) and low coefficients of variation in similar quantitative HPLC applications phcog.comjapsonline.com.
While specific HPLC parameters for the quantitative analysis of this compound were not detailed in the available literature, typical setups for quantitative analysis of small molecules often involve:
Table 1: General HPLC Parameters for Quantitative Analysis
| Parameter | Typical Range/Description |
| Column | Reversed-phase C18 (e.g., Acclaim C18) phcog.com |
| Mobile Phase | Mixtures of aqueous solutions (e.g., trifluoroacetic acid, acetic acid) and organic solvents (e.g., acetonitrile, methanol) phcog.comjapsonline.com |
| Elution Mode | Isocratic or Gradient phcog.comjapsonline.com |
| Flow Rate | 0.5 – 1.0 mL/min phcog.com |
| Detection | Photodiode Array (PDA) UV detector at specific wavelengths (e.g., 210-310 nm depending on compound absorption maxima) phcog.comjapsonline.com |
| Quantification | Integrated peak area against calibration curve phcog.comjapsonline.com |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are the preferred choice for the isolation and purification of diverse compounds, including natural products waters.comchromatographyonline.com. These methods are essential for obtaining this compound in a highly pure form, which is critical for accurate structural elucidation, biological activity assessment, and further research.
Various chromatographic approaches can be employed for purity assessment and isolation:
Preparative Liquid Chromatography (Prep LC): This technique is widely used for isolating target compounds from complex mixtures waters.comchromatographyonline.com. It can be operated in isocratic or gradient modes waters.com. Isocratic preparative chromatography, for instance, can serve as an initial cleanup step, offering benefits such as shorter run times and reduced solvent usage while achieving reasonable purity waters.com. Gradient methods can provide higher purity, often exceeding 95% waters.com.
Flash Chromatography: Often used as a rapid, first-step purification method, particularly for natural product isolation chromatographyonline.com.
Column Chromatography: A broad category encompassing various stationary phases and elution conditions, frequently employed for purification chromatographyonline.com.
Centrifugal Partition Chromatography (CPC): Demonstrated as a highly effective method for purifying bioactive compounds from complex plant matrices, offering improvements in yield and purity mdpi.com.
Purity assessment typically involves analytical chromatography, where the purity of the isolated compound is determined by the percentage of its peak area relative to the total peak area in the chromatogram lcms.czmdpi.com. Achieving high purity (e.g., 94% to 100%) is crucial for unambiguous results in subsequent identity testing and characterization lcms.cz. The selection of appropriate columns with different selectivities can significantly improve resolution and, consequently, the purity of the isolated compound lcms.cz.
Advanced Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) plays a pivotal role in the identification of metabolites, offering high sensitivity, selectivity, and the capability to elucidate the structures of both parent compounds and their metabolic products ijpras.comwiley.comnih.govlcms.cz. For this compound research, advanced MS techniques would be indispensable for understanding its metabolic pathways and identifying potential active or inactive metabolites.
Key advanced MS techniques utilized for metabolite identification include:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is the most widely applied tool for analyzing polar and nonpolar metabolites, providing high coverage of the metabolome lcms.cz. LC-MS/MS systems, often triple quadrupole mass spectrometers, are particularly powerful for metabolite identification nih.govmdpi.com. They allow for the fragmentation of parent ions (precursor ions) into product ions, providing characteristic fragmentation patterns that aid in structural confirmation ijpras.comnih.govmdpi.com. Specific scan modes, such as Q1 multiple ion (Q1 MI), neutral loss (NL), and product ion (MS2) scans, are employed to confirm metabolite identities and study fragmentation nih.govmdpi.com.
High-Resolution Mass Spectrometry (HRMS): Modern HRMS systems, including time-of-flight (TOF), quadrupole-time-of-flight (Q-TOF), and Orbitrap mass spectrometers, when coupled with LC, provide accurate masses of compounds and their metabolites ijpras.comlcms.cz. HRMS offers significantly higher resolving power compared to low-resolution MS, which improves the quality of metabolite annotation and helps distinguish isobaric molecular ions ijpras.comlcms.cz. Accurate mass data is crucial for determining elemental compositions and narrowing down possible chemical structures ijpras.com.
Table 2: Advanced Mass Spectrometry Techniques for Metabolite Identification
| Technique | Key Features | Applications in Metabolite ID |
| LC-MS/MS | High sensitivity and selectivity; fragmentation capabilities wiley.comnih.gov | Structural elucidation; confirmation of metabolite identities via characteristic fragmentation patterns; neutral loss scans nih.govmdpi.com |
| HRMS (e.g., Q-TOF, Orbitrap) | Accurate mass data; high resolving power ijpras.comlcms.cz | Elemental composition determination; distinction of isobaric compounds; improved annotation quality ijpras.comlcms.cz |
Spectroscopic Methods for Real-Time Biological Monitoring
Spectroscopic methods offer non-invasive and real-time monitoring capabilities for various critical parameters in biological processes, which could be applied to study this compound's interactions or effects in living systems nih.govmdpi.commdpi.com. These techniques provide immediate analytical data without the need for extensive sample processing or disruption to the biological system nih.govmdpi.commdpi.com.
Common spectroscopic techniques applicable for real-time biological monitoring include:
UV/Visible (UV-Vis) Spectroscopy: This technique is non-destructive and non-invasive, allowing for real-time analysis without sample preparation mdpi.com. It is useful for quantifying compounds that absorb light in the UV-Vis range, such as those with aromatic rings mdpi.com. While its utility might be more limited to less complex monitoring needs, it is cost-effective and provides rapid insights mdpi.com.
Infrared (IR) Spectroscopy (NIR and MIR): IR spectroscopy is highly effective due to the unique characteristic vibrational frequencies of different metabolites in the IR range, enabling direct detection mdpi.com. It is non-invasive, making it suitable for in-line and real-time monitoring without delays mdpi.com.
Raman Spectroscopy: Similar to IR, Raman spectroscopy provides vibrational information about molecules and is a powerful tool for bioprocess monitoring nih.govmdpi.comopenaccessjournals.com.
Fluorescence Spectroscopy: This method involves molecules absorbing light and then emitting photons at different frequencies, providing an emission spectrum mdpi.comopenaccessjournals.com. It can be used to collect information on all fluorescent compounds in a sample and is valuable for monitoring biological processes mdpi.comopenaccessjournals.com.
Table 3: Spectroscopic Methods for Real-Time Biological Monitoring
| Method | Principle | Advantages for Real-Time Monitoring |
| UV/Vis Spectroscopy | Absorption of UV/Vis light by chromophores mdpi.com | Non-destructive, non-invasive, real-time analysis, cost-effective mdpi.com |
| IR Spectroscopy | Absorption of IR radiation by molecular vibrations mdpi.com | Direct detection of metabolites, non-invasive, in-line monitoring mdpi.com |
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations openaccessjournals.com | Provides structural information, non-invasive openaccessjournals.com |
| Fluorescence Spectroscopy | Emission of light by excited molecules openaccessjournals.com | Sensitive, provides information on fluorescent compounds openaccessjournals.com |
While these spectroscopic methods have broad applications in bioprocess and biological monitoring, specific research findings detailing their real-time application directly to this compound were not found in the provided search results. Their general principles and utility, however, suggest their potential for future investigations into this compound's biological interactions.
Future Directions and Research Opportunities for Pinicolol B
Unexplored Biological Activities and Therapeutic Potential
The cyathane diterpenoid class is noted for a range of pharmacological properties, including anti-inflammatory and neuroprotective effects. nih.gov Many compounds within this class, such as cyahookerin C and cyathin Q, have been observed to stimulate neurite outgrowth. nih.gov Conversely, some, like scabronine M, inhibit this process. nih.gov A significant area of future research for Pinicolol B lies in the comprehensive screening for such biological activities.
Initial investigations would likely involve broad-spectrum screening against a panel of human cell lines to identify potential cytotoxic or cytostatic effects, which could indicate anticancer properties. nih.gov Furthermore, assays for anti-inflammatory activity, perhaps by examining the inhibition of nitric oxide production in macrophages, and neuroprotective assays, by assessing the viability of neuronal cells under stress conditions, would be critical. The potential for this compound to modulate signaling pathways involved in neurodegenerative diseases is a particularly compelling avenue, given the activities of related compounds. mdpi.comnih.gov
| Potential Biological Activity | Screening Method | Therapeutic Area |
| Anticancer | Cytotoxicity assays against cancer cell lines | Oncology |
| Anti-inflammatory | Measurement of inflammatory mediators (e.g., NO, cytokines) | Immunology |
| Neuroprotection | Neuronal cell viability assays under oxidative stress | Neurology |
| Neurite Outgrowth Stimulation | PC12 cell differentiation assays | Neurology |
Biosynthetic Engineering for Enhanced Production
The natural abundance of many secondary metabolites, potentially including this compound, is often low, hindering extensive research and development. Biosynthetic engineering offers a promising solution to this challenge. A key future direction will be the identification and characterization of the biosynthetic gene cluster responsible for this compound production in its native organism.
Once the gene cluster is identified, heterologous expression in a more tractable host, such as Saccharomyces cerevisiae or Aspergillus oryzae, could be pursued. nih.gov This would enable the optimization of production through metabolic engineering strategies. Techniques such as promoter engineering, gene overexpression, and precursor pathway enhancement could be employed to significantly increase the yield of this compound. The de novo synthesis of cyathane diterpenes in engineered yeast has already been demonstrated, providing a clear precedent for this approach. nih.gov
| Engineering Strategy | Objective | Example Application |
| Heterologous Expression | Transfer biosynthetic pathway to a high-producing host | Expression of this compound genes in S. cerevisiae |
| Promoter Engineering | Increase transcription of key biosynthetic genes | Use of strong constitutive promoters |
| Precursor Supply Enhancement | Boost the availability of biosynthetic precursors | Overexpression of genes in the mevalonate (B85504) pathway |
Chemoenzymatic Synthesis and Biocatalysis Approaches
Total chemical synthesis of complex natural products like diterpenoids can be lengthy and low-yielding. Chemoenzymatic synthesis and biocatalysis present more efficient and sustainable alternatives for producing this compound and its derivatives. Future research will likely focus on identifying and harnessing enzymes from the this compound biosynthetic pathway.
These enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, can be used as biocatalysts to perform specific chemical transformations with high regio- and stereoselectivity. This approach can simplify synthetic routes and enable the creation of novel analogues that are difficult to access through traditional chemical methods. For instance, specific hydroxylations or glycosylations could be introduced to a this compound scaffold to modulate its bioactivity and pharmacokinetic properties.
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic understanding of this compound's production and its role in the host organism, the integration of various "omics" technologies will be indispensable. Genomics will be fundamental in identifying the biosynthetic gene cluster. Transcriptomics can reveal the regulatory networks governing the expression of these genes under different environmental conditions.
Proteomics will help in identifying and quantifying the enzymes involved in the biosynthetic pathway, while metabolomics can provide a detailed profile of the metabolic fluxes and identify potential bottlenecks in production. By integrating these multi-omics datasets, a comprehensive systems-level model of this compound biosynthesis can be constructed. This model would be invaluable for guiding rational metabolic engineering strategies and for understanding the ecological function of the compound.
| Omics Technology | Application in this compound Research |
| Genomics | Identification of the biosynthetic gene cluster |
| Transcriptomics | Understanding the regulation of biosynthetic genes |
| Proteomics | Quantifying the expression of biosynthetic enzymes |
| Metabolomics | Analyzing precursor and intermediate metabolite levels |
Theoretical Modeling and Predictive Design of Novel Structures
Computational and theoretical modeling will play a crucial role in accelerating the discovery and optimization of this compound-based therapeutics. Molecular docking studies can be employed to predict the binding of this compound to various protein targets, helping to elucidate its mechanism of action and identify potential off-target effects.
Furthermore, quantum mechanical calculations can be used to understand the electronic properties of this compound and to predict the reactivity of different sites on the molecule. This information can guide the design of new analogues with improved activity, selectivity, and metabolic stability. The combination of in silico design and subsequent chemoenzymatic or synthetic efforts will enable a more rapid and rational exploration of the chemical space around the this compound scaffold, leading to the development of optimized therapeutic leads.
Q & A
Q. What validated protocols exist for synthesizing Pinicolol B with high purity, and how do reaction parameters influence yield?
To ensure reproducibility, synthesize this compound using documented protocols that specify temperature, solvent systems, and catalysts. Employ HPLC or NMR for purity validation, and report yield variations under different conditions (e.g., inert atmospheres, stoichiometric ratios). Replication requires detailed procedural documentation aligned with NIH preclinical reporting guidelines .
Q. Which analytical techniques are most robust for characterizing this compound’s structural and physicochemical properties?
Combine spectroscopic methods (e.g., FT-IR for functional groups, mass spectrometry for molecular weight) with chromatographic techniques (e.g., GC-MS for volatility assessment). For novel derivatives, include X-ray crystallography to confirm stereochemistry. Report instrument precision (e.g., ±0.01 ppm for NMR) and adhere to metric system standards .
Q. How should researchers design initial in vitro assays to screen this compound’s bioactivity while minimizing solvent interference?
Use cell lines relevant to the target pathology (e.g., cancer models for cytotoxicity studies). Control for solvent effects (e.g., DMSO ≤0.1% v/v) and include vehicle-only comparators. Validate results via dose-response curves (IC₅₀ calculations) with triplicate replicates. Reference preclinical checklists for rigor .
Advanced Research Questions
Q. What experimental frameworks optimize the study of this compound’s mechanism of action in heterogeneous cell populations?
Apply single-cell RNA sequencing to identify subpopulation-specific responses. Pair with siRNA knockdowns of suspected targets (e.g., kinases) to isolate pathways. Use PICOT to structure variables: Population (specific cell subtypes), Intervention (dose range), Outcome (gene expression changes), and Time (exposure duration) .
Q. How can researchers resolve contradictions in reported bioavailability data for this compound across preclinical models?
Conduct a systematic review using PRISMA guidelines. Extract data on administration routes (e.g., oral vs. intravenous), pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂), and model species. Perform meta-regression to assess covariates like metabolic enzyme variability .
Q. What statistical methods are recommended for analyzing non-linear dose-response relationships of this compound in multi-omics datasets?
Use mixed-effects models to account for batch variability in transcriptomic/proteomic data. Apply machine learning (e.g., random forests) to identify predictive biomarkers. Report p-values with Bonferroni correction for multiple comparisons and avoid "significant" without statistical thresholds .
Q. How can Boolean operators refine literature searches for this compound’s off-target effects in neurodegenerative disease contexts?
Structure searches using terms like:
("this compound" OR "Chemical ID [insert]") AND ("neuroinflammation" OR "blood-brain barrier") NOT ("cancer" OR "in vitro"). Apply truncation (e.g., neuro* for neurodegeneration) and limit to peer-reviewed articles (2015–2025). Use databases like PubMed and Embase .
Q. What criteria should guide the selection of animal models for evaluating this compound’s chronic toxicity?
Prioritize species with homologous metabolic pathways (e.g., murine CYP450 enzymes). Define endpoints (e.g., organ histopathology, serum biomarkers) and timelines (e.g., 6-month exposure). Align with ARRIVE guidelines for ethical reporting and include sham controls .
Methodological Considerations for Data Reporting
- Reproducibility : Document synthesis protocols, including failure conditions (e.g., side reactions at >80°C) .
- Statistical Rigor : Report instrument precision, sample sizes (power calculations), and effect sizes .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
